

Macrosphelide L: A Technical Guide on Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Macrosphelide L*

Cat. No.: *B15558286*

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Introduction

Macrosphelide L is a 16-membered macrolide, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Isolated from the fungus *Periconia byssoides*, **Macrosphelide L**, along with its structural analogs, has been primarily investigated for its ability to inhibit the adhesion of cancer cells to the vascular endothelium, a critical step in the metastatic cascade. This technical guide provides a comprehensive overview of the physicochemical properties of **Macrosphelide L**, detailed experimental protocols for its study, and an exploration of its mechanism of action, with a focus on its role in modulating cell adhesion signaling pathways.

Physicochemical Properties of Macrosphelide L

While detailed experimental data for some specific physicochemical properties of **Macrosphelide L** are not extensively reported in publicly available literature, its characteristics can be inferred from its structural relationship to other well-studied macrosphelides, such as Macrosphelide A. The absolute stereostructure of **Macrosphelide L** has been determined, primarily through the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Table 1: Physicochemical Properties of **Macrosphelide L** and Related Analogs

Property	Macrosphelide L	Macrosphelide A (for comparison)
Molecular Formula	C ₁₆ H ₂₂ O ₈	C ₁₆ H ₂₂ O ₈ [2] [3]
Molecular Weight	342.34 g/mol	342.34 g/mol [2] [3]
Appearance	White solid (presumed)	Solid [3]
Melting Point	Data not available	Data not available
Solubility	Data not available	Soluble in DMSO, Chloroform, Methanol [3]
Storage Temperature	-20°C (recommended for long-term storage)	Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2]

Spectral Data

Detailed ¹H and ¹³C NMR spectral data for **Macrosphelide L** are not available in tabular format in the cited literature. However, the structural elucidation was accomplished using these techniques. For reference, the general regions for proton and carbon signals in related macrosphelide structures are provided below.

¹H NMR Spectroscopy: The proton NMR spectra of macrosphelides typically exhibit signals corresponding to methyl groups, methine protons (some of which are attached to oxygenated carbons, appearing at lower fields), and olefinic protons in the vinyl groups.

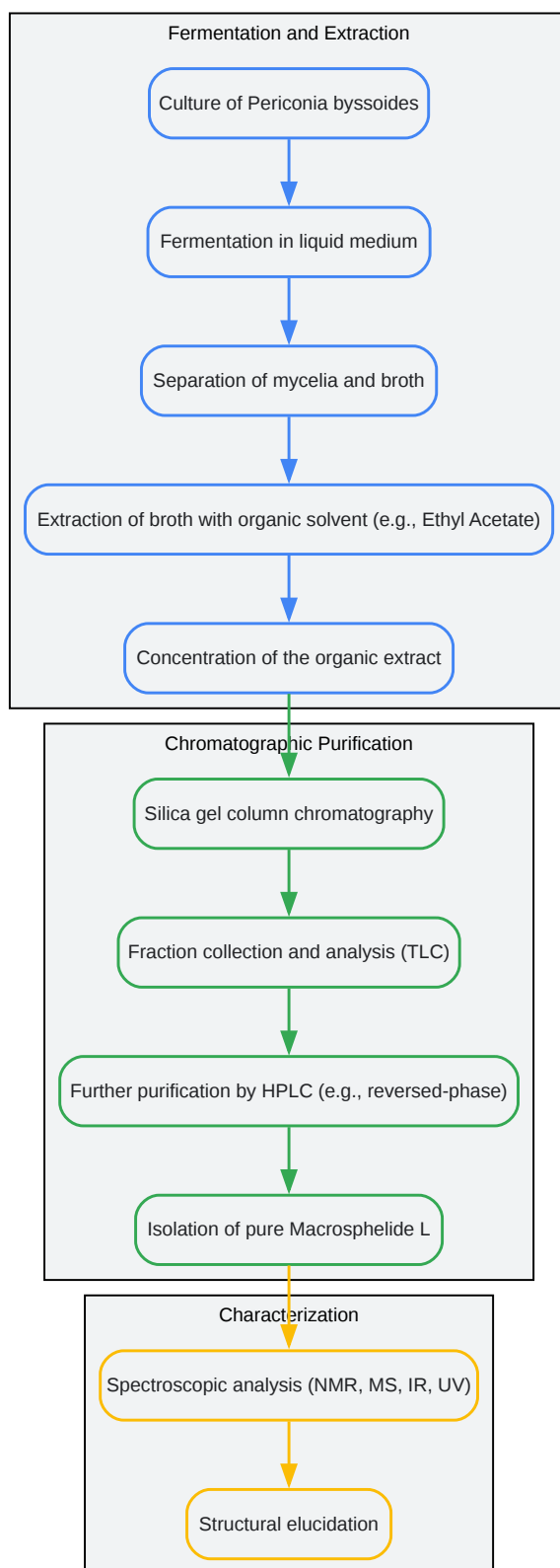
¹³C NMR Spectroscopy: The carbon NMR spectra of macrosphelides show characteristic signals for carbonyl carbons of the ester linkages, olefinic carbons of the double bonds, carbons attached to hydroxyl groups, and aliphatic carbons of the macrolide ring.

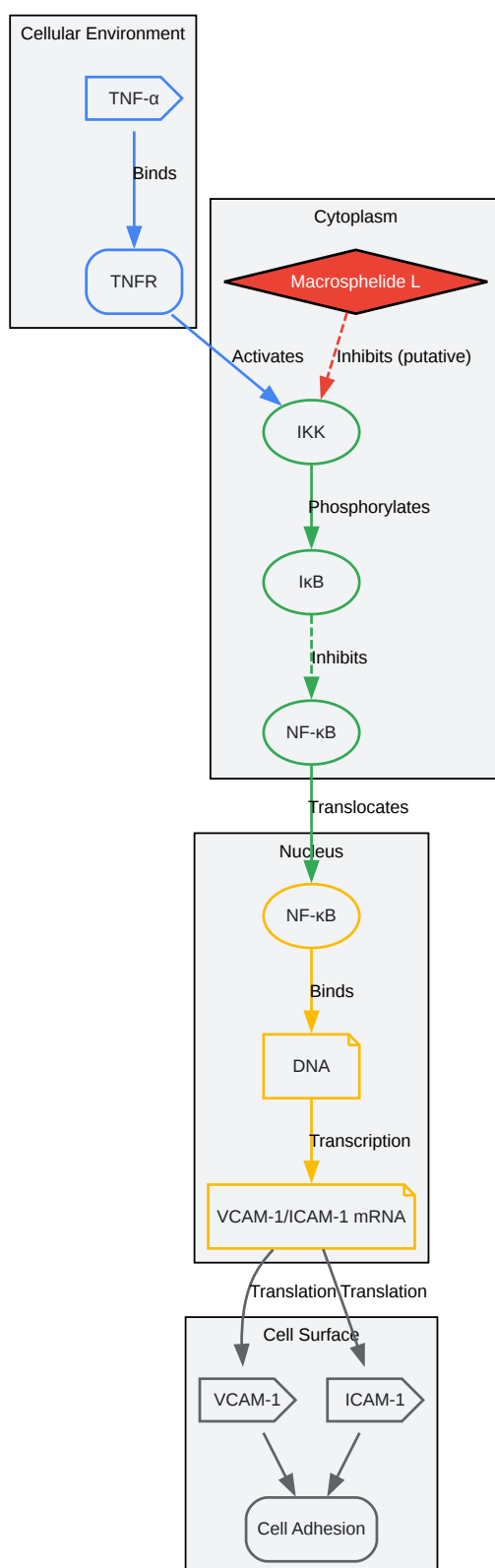
Experimental Protocols

Isolation and Purification of Macrosphelide L from *Periconia byssoides*

While a detailed, step-by-step protocol for the isolation of **Macrosphelide L** is not explicitly provided in the available literature, a general workflow can be constructed based on standard

methods for the extraction and purification of fungal secondary metabolites.





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